Spectroscopic Characterization of 4-(3-Fluoro-4-methoxyphenyl)pyridine: A Technical Guide
Spectroscopic Characterization of 4-(3-Fluoro-4-methoxyphenyl)pyridine: A Technical Guide
Introduction
4-(3-Fluoro-4-methoxyphenyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural features, combining a pyridine core with a substituted phenyl ring, make it a valuable scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure is paramount for elucidating its structure-activity relationships and optimizing its properties for specific applications. This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3-fluoro-4-methoxyphenyl)pyridine, offering insights into its structural confirmation and characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Molecular Structure and Key Features
The structure of 4-(3-fluoro-4-methoxyphenyl)pyridine, with the molecular formula C₁₂H₁₀FNO, incorporates a pyridine ring linked at the 4-position to a 3-fluoro-4-methoxyphenyl group. This arrangement gives rise to a unique electronic and steric environment that is reflected in its spectroscopic signatures. The fluorine and methoxy substituents on the phenyl ring, along with the nitrogen atom in the pyridine ring, are key determinants of the molecule's chemical and physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(3-fluoro-4-methoxyphenyl)pyridine, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(3-fluoro-4-methoxyphenyl)pyridine is expected to exhibit distinct signals corresponding to the protons on the pyridine and the substituted phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom, as well as the electron-donating effect of the methoxy group.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.70 | d | ~5.0 | H-2', H-6' |
| ~7.55 | d | ~5.0 | H-3', H-5' |
| ~7.45 | dd | ~12.0, 2.0 | H-2 |
| ~7.38 | ddd | ~8.5, 2.0, 1.0 | H-6 |
| ~7.05 | t | ~8.5 | H-5 |
| ~3.95 | s | - | -OCH₃ |
Interpretation:
The protons on the pyridine ring (H-2', H-6' and H-3', H-5') are expected to appear as doublets due to coupling with their adjacent protons. The protons on the phenyl ring will show more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methoxy protons will appear as a sharp singlet.
Experimental Protocol for ¹H NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of 4-(3-fluoro-4-methoxyphenyl)pyridine in ~0.6 mL of deuterated chloroform (CDCl₃).
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Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a standard broadband probe.
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Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Experimental Workflow for ¹H NMR Spectroscopy
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups. The presence of fluorine will lead to characteristic C-F couplings.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Coupling (JCF, Hz) | Assignment |
| ~158.0 | d, ~245 | C-3 |
| ~151.0 | C-2', C-6' | |
| ~149.0 | d, ~10 | C-4 |
| ~147.5 | C-4' | |
| ~130.0 | d, ~3 | C-1 |
| ~122.5 | d, ~6 | C-6 |
| ~121.0 | C-3', C-5' | |
| ~115.5 | d, ~2 | C-2 |
| ~113.0 | d, ~21 | C-5 |
| ~56.5 | -OCH₃ |
Interpretation:
The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond C-F coupling constant. Other carbons in the phenyl ring will show smaller two- and three-bond C-F couplings.[1] The carbons of the pyridine ring are also clearly distinguishable.[2]
Experimental Protocol for ¹³C NMR Spectroscopy:
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-30 mg) may be beneficial for obtaining a good spectrum in a shorter time.
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Instrument Setup: Utilize a 125 MHz NMR spectrometer with a broadband probe.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.
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Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Experimental Workflow for ¹³C NMR Spectroscopy
Caption: Workflow for acquiring a ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 4-(3-fluoro-4-methoxyphenyl)pyridine, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula.
Predicted Mass Spectrometry Data:
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Molecular Formula: C₁₂H₁₀FNO
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Molecular Weight: 203.22 g/mol
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Exact Mass (HRMS): [M+H]⁺ calculated: 204.0819; found: 204.0821
Interpretation:
The mass spectrum will show a prominent molecular ion peak (or a protonated molecular ion peak, [M+H]⁺, in the case of electrospray ionization). The fragmentation pattern can provide further structural information, with characteristic losses of fragments such as CH₃, OCH₃, and CO.
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
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Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
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Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
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Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it with the calculated value to confirm the elemental composition.
Experimental Workflow for Mass Spectrometry
Caption: Workflow for acquiring a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data (KBr pellet or thin film):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretching (aromatic) |
| ~2850-2950 | Medium | C-H stretching (aliphatic, -OCH₃) |
| ~1600, 1500, 1450 | Strong | C=C and C=N stretching (aromatic rings) |
| ~1250 | Strong | C-O-C stretching (asymmetric) |
| ~1150 | Strong | C-F stretching |
| ~1030 | Strong | C-O-C stretching (symmetric) |
| ~830 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation:
The IR spectrum will show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=C, C=N, C-O-C, and C-F bonds. The presence of these bands provides strong evidence for the key functional groups in the molecule.[3][4]
Experimental Protocol for IR Spectroscopy:
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Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.
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Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Experimental Workflow for IR Spectroscopy
Caption: Workflow for acquiring an IR spectrum.
Conclusion
The comprehensive spectroscopic analysis of 4-(3-fluoro-4-methoxyphenyl)pyridine using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a robust and self-validating system for its structural confirmation. The predicted data, based on established principles and data from structurally related compounds, offers a clear and detailed picture of its molecular architecture. These analytical techniques, when used in concert, are indispensable tools for researchers and scientists in the field of drug development and materials science, ensuring the identity and purity of this important chemical entity.
References
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